7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17978295
InChI: InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2/i1D2,2D2
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 160.20 g/mol

7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one

CAS No.:

Cat. No.: VC17978295

Molecular Formula: C8H12O3

Molecular Weight: 160.20 g/mol

* For research use only. Not for human or veterinary use.

7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one -

Specification

Molecular Formula C8H12O3
Molecular Weight 160.20 g/mol
IUPAC Name 7,7,9,9-tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one
Standard InChI InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2/i1D2,2D2
Standard InChI Key VKRKCBWIVLSRBJ-LNLMKGTHSA-N
Isomeric SMILES [2H]C1(CC2(CC(C1=O)([2H])[2H])OCCO2)[2H]
Canonical SMILES C1CC2(CCC1=O)OCCO2

Introduction

Structural Characteristics

Molecular Architecture

The core structure of 7,7,9,9-tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one consists of a cyclohexane ring fused to a 1,3-dioxolane ring via a spiro carbon atom (C8). The ketone group at position 8 introduces polarity, while the deuterium substitution at positions 7 and 9 modifies vibrational and rotational properties critical for spectroscopic analysis. The molecular formula is C₈H₈D₄O₃, with a molecular weight of 160.21 g/mol (calculated from the parent compound’s mass of 156.18 g/mol plus four deuterium atoms).

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Number22428-87-1
Molecular FormulaC₈H₈D₄O₃
IUPAC Name7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one
Deuterium PositionsC7 and C9

Spectroscopic Signatures

Deuterium incorporation alters infrared (IR) and nuclear magnetic resonance (NMR) spectra. In IR, C-D stretching vibrations appear near 2100–2200 cm⁻¹, distinct from C-H bands (~2800–3000 cm⁻¹). In ¹H NMR, the absence of signals for protons at C7 and C9 simplifies spectral interpretation, while ²H NMR reveals quintuplets due to coupling with adjacent protons.

Synthesis and Purification

Synthetic Routes

The compound is synthesized via deuteration of 1,4-dioxaspiro[4.5]decan-8-one using deuterated reagents. A common approach involves acid- or base-catalyzed hydrogen-deuterium (H-D) exchange in deuterium oxide (D₂O), targeting the β-hydrogens adjacent to the ketone group. Alternative methods include:

  • Catalytic deuteration: Using Pd/C or Raney nickel in D₂ atmosphere under high pressure.

  • Grignard reagent substitution: Reacting deuterated organomagnesium halides with the parent ketone.

Challenges in Deuteration

Selective deuteration at C7 and C9 requires precise control of reaction conditions to avoid over-deuteration or side reactions. Kinetic isotope effects (KIEs) may slow reaction rates, necessitating extended reaction times or elevated temperatures. Purification via column chromatography or recrystallization ensures ≥98% isotopic purity, as confirmed by mass spectrometry .

Physicochemical Properties

Thermal and Solubility Profiles

The deuterated compound exhibits minor differences in melting point and solubility compared to its protiated analog. While the parent compound melts at 70–73°C , isotopic substitution elevates the melting point slightly due to stronger C-D bonds. Solubility in polar solvents (e.g., DMSO, methanol) remains high, facilitating use in biological assays.

Table 2: Comparative Physicochemical Data

PropertyParent CompoundDeuterated AnalogSource
Melting Point70–73°C72–75°C (estimated)
Boiling Point268.3°C at 760 mmHgSimilar (±2°C)
Density1.2 g/cm³~1.2 g/cm³

Applications in Scientific Research

Isotopic Tracing in Metabolism

Deuterium labeling enables tracking of the compound’s metabolic fate in vivo. For example, in pharmacokinetic studies, LC-MS/MS detects deuterated metabolites to elucidate biotransformation pathways without interference from endogenous compounds.

Kinetic Isotope Effect (KIE) Studies

The C-D bond’s higher bond dissociation energy compared to C-H (∼1–2 kcal/mol) slows reaction rates in processes like enzymatic oxidation or hydrolysis. Measuring KIEs provides insights into reaction mechanisms and transition states.

Spectroscopic Standards

In NMR spectroscopy, the compound serves as an internal standard for quantifying protiated analogs in complex mixtures. Its distinct ²H signals enable precise integration in deuterium-depleted matrices.

Future Directions

Expanding Synthetic Methodologies

Developing catalytic asymmetric deuteration techniques could yield enantiomerically pure deuterated spirocycles for chiral drug synthesis.

Biomedical Applications

Exploration of the compound’s role in positron emission tomography (PET) tracers or deuterium magnetic resonance imaging (MRI) contrast agents is warranted, leveraging its stable isotopic label.

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